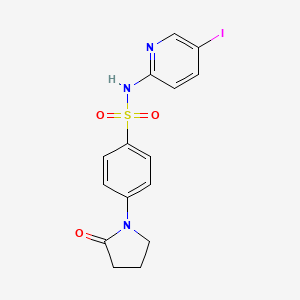![molecular formula C20H19N3O3 B6028440 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B6028440.png)
5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as OPEPO and belongs to the class of oxadiazole derivatives.
Mecanismo De Acción
The mechanism of action of 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole in lab experiments is its potential pharmacological properties. This compound has been shown to exhibit a wide range of biological activities, making it a suitable candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole. One direction is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of this compound and its suitability for use in humans.
Métodos De Síntesis
The synthesis of 5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-(2-hydroxyethyl)phenol with 1-phenyl-1,2,4-triazole-3-thione in the presence of phosphorus oxychloride. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This synthetic route has been reported to have high yield and purity, making it a suitable method for the large-scale production of this compound.
Aplicaciones Científicas De Investigación
5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential pharmacological properties. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(23-12-4-5-13-23)14-25-17-10-8-16(9-11-17)20-21-19(22-26-20)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYDMNXEBSCQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B6028363.png)
![N-phenyl-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028368.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6028394.png)
![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)
![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![2-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B6028419.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6028422.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-(phenylthio)acetamide](/img/structure/B6028427.png)

![2-{4-[4-(benzyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028441.png)
![3-[1-(cyclohexylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6028445.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028450.png)
![3-[2-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6028452.png)
![2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B6028453.png)